molecular formula C11H13NO3S B2502221 3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide CAS No. 796083-76-6

3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide

Cat. No.: B2502221
CAS No.: 796083-76-6
M. Wt: 239.29
InChI Key: SJKIAUQBRDYTDB-UHFFFAOYSA-N
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Description

3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide is an organic compound with the molecular formula C11H13NO3S and a molecular weight of 239.3 g/mol . It is known for its applications in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide typically involves the reaction of 3-acetylbenzenesulfonyl chloride with prop-2-en-1-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-acetyl-N-allylbenzenesulfonamide
  • 3-acetyl-N-(prop-2-en-1-yl)benzenesulfonamide

Uniqueness

3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to other similar compounds.

Biological Activity

3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure consists of an acetyl group attached to a benzene ring, with a prop-2-en-1-yl substituent and a sulfonamide functional group. This unique configuration contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to inhibit certain enzymes or receptors, which leads to its observed effects. The exact pathways may vary based on the biological context in which the compound is applied.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections. The compound's structure allows it to disrupt bacterial cell wall synthesis, leading to cell death.

Anticancer Properties

The compound has also been explored for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cells, particularly through mechanisms involving cell cycle arrest and modulation of apoptotic proteins such as Bax and Bcl-2. For instance, one study highlighted that derivatives of sulfonamides, including this compound, exhibited cytotoxic effects against several cancer cell lines (MCF-7, HepG2, A549) with varying IC50 values .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF-721.15
This compoundHepG212.53
This compoundA54930.91

Study on Anticancer Activity

A recent study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with this compound led to significant cell cycle arrest in the G2/M phase and increased apoptosis rates. Flow cytometry analysis showed that treated cells had a higher percentage of apoptotic cells compared to untreated controls .

Study on Antimicrobial Efficacy

In another study focusing on antimicrobial activity, the compound was tested against various pathogenic bacteria. The findings revealed that it inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics.

Properties

IUPAC Name

3-acetyl-N-prop-2-enylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c1-3-7-12-16(14,15)11-6-4-5-10(8-11)9(2)13/h3-6,8,12H,1,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKIAUQBRDYTDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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